

An In-depth Technical Guide to the Physical Characteristics of 3-Methoxypicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypyridine-2-carboxylic acid

Cat. No.: B098498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypicolinic acid, also known as 3-methoxy-2-pyridinecarboxylic acid, is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its chemical structure, featuring a carboxylic acid and a methoxy group on a pyridine ring, imparts specific physicochemical properties that are critical for its behavior in biological systems and for its formulation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Methoxypicolinic acid, detailed experimental protocols for their determination, and an exploration of the biological context of its parent compound, picolinic acid.

Core Physical and Chemical Properties

A summary of the key identifying and physicochemical properties of 3-Methoxypicolinic acid is presented below. It is important to note that while some properties have been experimentally determined and reported in commercial or literature sources, others, such as the pKa, are currently based on predictive models.

Table 1: General and Physicochemical Properties of 3-Methoxypicolinic Acid

Property	Value	Source(s)
IUPAC Name	3-Methoxypyridine-2-carboxylic acid	N/A
Synonyms	3-Methoxypicolinic acid	N/A
CAS Number	16478-52-7	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
Appearance	White to off-white solid	[2]
Purity	≥97%	[1]
Predicted pKa	1.05 ± 0.50	N/A

Note: Experimental values for melting point, boiling point, and specific solubility are not readily available in the cited literature. For reference, related compounds such as 3-Methylpyridine-2-carboxylic acid and 2-Methoxypyridine-3-carboxylic acid have reported melting points of 114-118 °C and 146-150 °C, respectively.[\[3\]](#)

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physical characteristics of 3-Methoxypicolinic acid. These are generalized protocols standardly used for solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry 3-Methoxypicolinic acid is packed into a capillary tube to a height of 2-3 mm.[\[4\]](#)[\[5\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[4][6] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of 3-Methoxypicolinic acid in various solvents is essential for its handling, formulation, and for predicting its absorption and distribution in biological systems.

Protocol:

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.[7][8]
- Sample Preparation: A precisely weighed amount of 3-Methoxypicolinic acid (e.g., 10 mg) is placed into a series of vials.
- Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.
- Equilibration: The vials are agitated (e.g., by vortexing or shaking) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Observation and Quantification: The samples are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or mol/L.[9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, membrane permeability, and receptor binding.[10]

Protocol:

- **Solution Preparation:** A standard solution of 3-Methoxypicolinic acid of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[11][12]
- **Titration Setup:** A calibrated pH meter is immersed in the acidic solution, which is stirred continuously. The titrant (NaOH solution) is added in small, precise increments from a burette.[11]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing for equilibration. The data of pH versus the volume of titrant added is plotted.
- **pKa Determination:** The equivalence point of the titration is determined from the steepest point of the titration curve. The volume of titrant at the half-equivalence point is then located on the x-axis. The pH at this half-equivalence point is equal to the pKa of the acidic proton. This is known as the half-volume method.[10][13]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the identity of 3-Methoxypicolinic acid.

Protocol for ^1H and ^{13}C NMR:

- **Sample Preparation:** Approximately 5-10 mg of 3-Methoxypicolinic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14][15]
- **Data Acquisition:** The NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[16]
- **Data Processing and Analysis:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ^1H signals provides the relative ratio of protons, and the coupling patterns (multiplicity) give

information about neighboring protons. The chemical shifts in the ^{13}C spectrum indicate the different carbon environments.[17]

Protocol for Solid Sample (Thin Film or KBr Pellet):

- Sample Preparation (Thin Film): A small amount of 3-Methoxypicolinic acid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid.[18][19][20]
- Sample Preparation (KBr Pellet): A small amount of the sample is ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm^{-1}) correspond to the vibrational frequencies of the functional groups present in the molecule.[21]

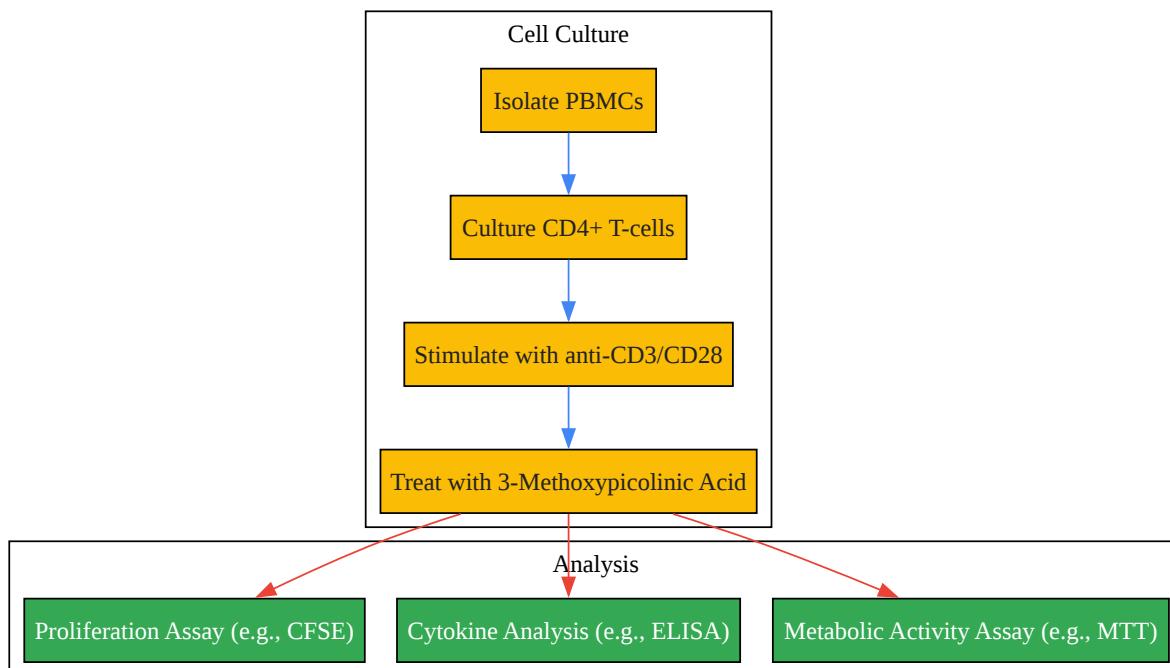
Protocol for Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.[22][23]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ($\text{M}^+\cdot$). This high-energy process often leads to the fragmentation of the molecular ion into smaller, charged fragments.[24]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[25]
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural information.[24][26]

Biological Context and Signaling Pathways

While specific signaling pathways involving 3-Methoxypicolinic acid are not well-documented, the biological activities of its parent compound, picolinic acid, have been studied. Picolinic acid is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.^[27] It has been shown to possess neuroprotective, immunological, and anti-proliferative effects.^[1] ^[27]

One of the key immunological roles of picolinic acid is its function as a co-stimulator in the activation of macrophages, particularly in conjunction with interferon-gamma (IFN- γ).^[28] This activation is a critical component of the cell-mediated immune response. Furthermore, picolinic acid has been found to suppress the proliferation and metabolic activity of CD4+ T cells, suggesting a role in immune modulation.^[29]


The biosynthesis of picolinic acid itself is part of a larger metabolic network, the Kynurenine Pathway, which is gaining increasing attention in drug development for its role in various diseases.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

The following diagram illustrates a simplified workflow for investigating the immunomodulatory effects of a picolinic acid derivative like 3-Methoxypicolinic acid on T-cell activation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caringsunshine.com [caringsunshine.com]
- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 3. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. web.williams.edu [web.williams.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.latech.edu [chem.latech.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sc.edu [sc.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. webassign.net [webassign.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. amherst.edu [amherst.edu]
- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 23. Mass Spectrometry [www2.chemistry.msu.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. rsc.org [rsc.org]
- 26. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Human Metabolome Database: Showing metabocard for Picolinic acid (HMDB0002243) [hmdb.ca]

- 29. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 3-Methoxypicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098498#3-methoxypicolinic-acid-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com